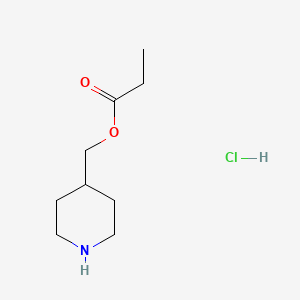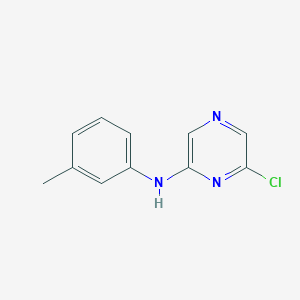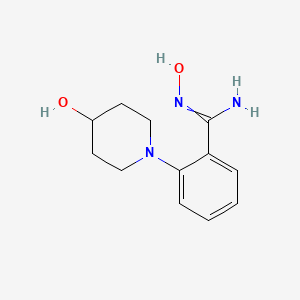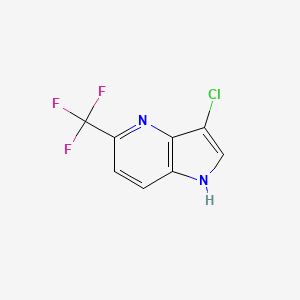
3-CLORO-5-TRIFLUOROMETIL-4-AZAINDOL
Descripción general
Descripción
“3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine” is a halogenated pyridine derivative . It is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of its derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of “3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine” and its derivatives is achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine” contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involving “3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine” are generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine” are characterized by the presence of a fluorine atom and a pyridine in their structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación
Aplicaciones Agroquímicas
Los derivados de trifluorometilpiridina (TFMP), que incluyen 3-CLORO-5-TRIFLUOROMETIL-4-AZAINDOL, se utilizan ampliamente en la industria agroquímica . El principal uso de estos derivados es la protección de los cultivos contra las plagas . Más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO .
Aplicaciones Farmacéuticas
Los derivados de TFMP también se utilizan en la industria farmacéutica . Cinco productos farmacéuticos que contienen la parte TFMP han recibido la aprobación para su comercialización, y muchos candidatos se encuentran actualmente en ensayos clínicos .
Aplicaciones Veterinarias
En la industria veterinaria, se han aprobado dos productos que contienen la parte TFMP para su comercialización . Estos productos se utilizan para tratar diversas afecciones en animales .
Síntesis de Ingredientes Activos
El TFMP y sus derivados, incluido el this compound, son motivos estructurales clave en los ingredientes activos agroquímicos y farmacéuticos . Se utilizan en la síntesis de estos ingredientes debido a sus propiedades fisicoquímicas únicas .
Estudios Antimicrobianos
Se han estudiado el this compound y sus derivados por sus propiedades antimicrobianas . Se ha encontrado que son potentes inhibidores del crecimiento de bacterias Gram-positivas planctónicas .
Tratamiento de Bacterias Resistentes a los Fármacos
Se ha encontrado que estos compuestos son efectivos contra bacterias resistentes a los fármacos como los enterococos y la S. aureus resistente a la meticilina (MRSA) . Se están estudiando como posibles antibióticos novedosos para abordar estas infecciones bacterianas resistentes a los antibióticos .
Mecanismo De Acción
Given the importance of indoles and trifluoromethyl groups, combining the two into a single entity would be very interesting. In this context, it is of profound significance to study new and potentially physiologically active indoles containing trifluoromethyl from the perspective of synthetic methodology and application prospects .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-Chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor or modulator of specific enzymes and proteins. This compound interacts with various biomolecules, including enzymes such as cytochrome P450 and kinases. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. For instance, 3-Chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine has been shown to inhibit cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds .
Cellular Effects
The effects of 3-Chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine on cellular processes are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to altered gene expression and cellular responses . Additionally, 3-Chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine can modulate cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, 3-Chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine exerts its effects through specific binding interactions with target biomolecules. The compound’s chloro and trifluoromethyl groups contribute to its binding affinity and specificity. For instance, the chloro group can form hydrogen bonds with amino acid residues in the enzyme’s active site, while the trifluoromethyl group enhances hydrophobic interactions . These interactions lead to enzyme inhibition or activation, depending on the target. Additionally, 3-Chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to its breakdown. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where continuous exposure to 3-Chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine resulted in sustained enzyme inhibition and altered cellular metabolism.
Dosage Effects in Animal Models
The effects of 3-Chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine in animal models vary with dosage. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as liver damage and oxidative stress have been reported. These adverse effects are likely due to the compound’s interaction with multiple enzymes and proteins, leading to widespread disruption of cellular processes.
Metabolic Pathways
3-Chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes play a key role in the oxidative metabolism of the compound, leading to the formation of various metabolites. The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, resulting in altered metabolite levels and energy production.
Transport and Distribution
Within cells and tissues, 3-Chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, influencing its localization and accumulation. For example, it has been shown to bind to albumin in the bloodstream, facilitating its distribution to various tissues. Additionally, the compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich compartments.
Subcellular Localization
The subcellular localization of 3-Chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is influenced by its chemical properties and interactions with cellular components . The compound can be found in various organelles, including the endoplasmic reticulum, mitochondria, and nucleus. Its localization is often determined by targeting signals and post-translational modifications that direct it to specific compartments. For instance, the compound’s interaction with cytochrome P450 enzymes in the endoplasmic reticulum is crucial for its metabolic activity.
Propiedades
IUPAC Name |
3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-4-3-13-5-1-2-6(8(10,11)12)14-7(4)5/h1-3,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZRGTJRIXVQOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


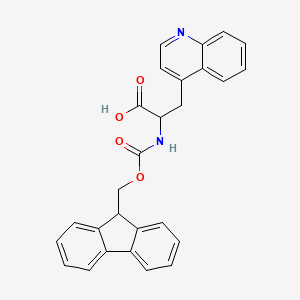
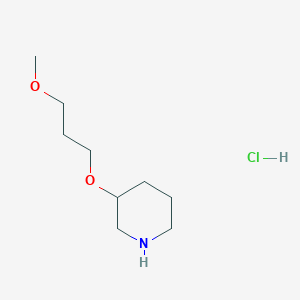
![4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine](/img/structure/B1452366.png)
![4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1452368.png)
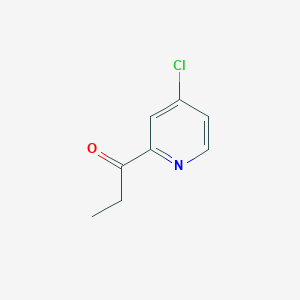
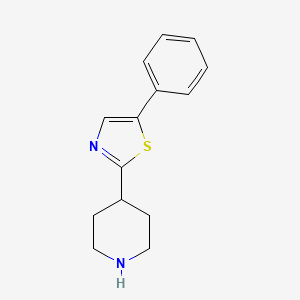
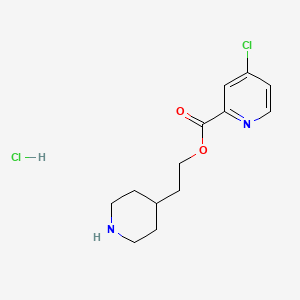
![2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol](/img/structure/B1452375.png)


